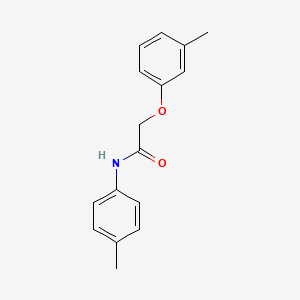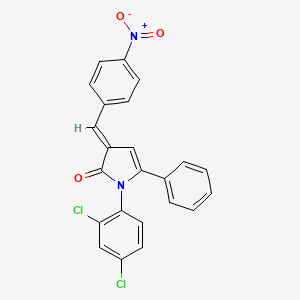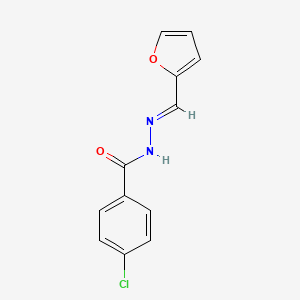
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted at the 3-position with a methyl group and an acetamide group substituted at the 4-position with another methyl group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide typically involves the reaction of 3-methylphenol with 4-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions usually involve heating the reactants under reflux in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The phenoxy and acetamide groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or ether derivatives.
Applications De Recherche Scientifique
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-methylphenoxy)-N-(3-methylphenyl)acetamide
- 2-(3-chlorophenoxy)-N-(4-methylphenyl)acetamide
- 2-(3-methylphenoxy)-N-(4-chlorophenyl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide is unique due to the specific positioning of the methyl groups on the phenoxy and acetamide moieties
Propriétés
Formule moléculaire |
C16H17NO2 |
|---|---|
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
2-(3-methylphenoxy)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO2/c1-12-6-8-14(9-7-12)17-16(18)11-19-15-5-3-4-13(2)10-15/h3-10H,11H2,1-2H3,(H,17,18) |
Clé InChI |
LMNGKPJFWGUYGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)
![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)


![2-{[(3,4-Dimethylphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11696154.png)

![(5Z)-5-[(4-methoxynaphthalen-1-yl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696162.png)
![Butyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11696163.png)
![3-[(2-Oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid methyl ester](/img/structure/B11696167.png)
![Benzo[b]thiophen-3(2H)-one, 2-[(4-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B11696169.png)
![(2E)-2-(2,4-dichlorobenzylidene)-7,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11696173.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11696185.png)
